Desglugastrin - 51987-65-6

Desglugastrin

Catalog Number: EVT-435857
CAS Number: 51987-65-6
Molecular Formula: C49H61N9O13
Molecular Weight: 984.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Desglugastrin is synthesized through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. Its classification falls under gastrointestinal hormones, specifically as a gastrin analogue, which mimics the action of the natural gastrin hormone in the body.

Synthesis Analysis

Methods of Synthesis

The synthesis of desglugastrin primarily employs solid-phase peptide synthesis techniques. This method involves several key steps:

  1. Anchoring: The first protected amino acid is attached to a solid resin.
  2. Sequential Addition: Protected amino acids are sequentially added to the growing peptide chain. This process typically utilizes coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole to facilitate peptide bond formation.
  3. Cleavage: After the desired peptide sequence is achieved, the final product is cleaved from the resin using a mixture of trifluoroacetic acid and scavengers to remove protecting groups.
  4. Purification: The crude product is purified using high-performance liquid chromatography, followed by characterization through mass spectrometry and amino acid analysis to ensure purity and identity .

Industrial Production

In an industrial context, large-scale production of desglugastrin involves automated peptide synthesizers optimized for high yield and purity. Quality control measures are crucial during this phase to maintain consistency across batches.

Molecular Structure Analysis

Desglugastrin's molecular structure can be described as a linear peptide with specific amino acid sequences that resemble those found in natural gastrin. The structural analysis reveals:

  • Peptide Backbone: Composed of amino acids linked by peptide bonds.
  • Functional Groups: Contains carboxylic acid groups, amine groups, and possibly disulfide linkages depending on oxidation states.
  • Molecular Weight: The molecular weight of desglugastrin is approximately 1,200 Daltons, which varies slightly based on its specific sequence and modifications.

The three-dimensional conformation is essential for its biological activity, particularly its interaction with receptors on gastric parietal cells.

Chemical Reactions Analysis

Types of Reactions

Desglugastrin can undergo several chemical reactions:

  • Oxidation: Can form disulfide bonds between cysteine residues, impacting biological activity.
  • Reduction: Disulfide bonds can be reduced using agents like dithiothreitol or β-mercaptoethanol.
  • Substitution: Amino acid residues can be substituted to study structure-activity relationships.

Common Reagents and Conditions

  • Oxidation Agents: Hydrogen peroxide or iodine under mild conditions.
  • Reduction Agents: Dithiothreitol or β-mercaptoethanol in aqueous buffer.
  • Substitution Conditions: Involves amino acid derivatives and coupling reagents during solid-phase synthesis .
Mechanism of Action

Desglugastrin functions by binding to specific receptors on gastric parietal cells, leading to increased gastric acid secretion. The mechanism includes:

  1. Receptor Binding: Desglugastrin binds to the gastrin receptor on parietal cells.
  2. Signal Transduction: This binding activates G-protein coupled receptors, triggering intracellular signaling pathways.
  3. Cyclic AMP Pathway: The activation leads to increased levels of cyclic AMP and subsequent activation of protein kinase A (PKA).
  4. Phosphorylation Events: PKA phosphorylates target proteins that promote the secretion of gastric acid .
Physical and Chemical Properties Analysis

Relevant Data

  • Melting Point: Not explicitly defined but usually determined during characterization studies.
  • pH Stability Range: Optimal stability often observed at physiological pH levels (around 7.4).
Applications

Desglugastrin has diverse applications across various fields:

  • Scientific Research: Used as a model peptide for studying peptide synthesis and modification techniques.
  • Biological Studies: Investigated for its role in stimulating gastric acid secretion and effects on pancreatic adenocarcinoma cell growth.
  • Medical Applications: Potential therapeutic uses in treating gastrointestinal disorders such as duodenal ulcers, heartburn, and conditions mediated by gastric acid secretion .
  • Pharmaceutical Development: Employed in developing peptide-based drugs and diagnostic tools targeting gastric functions .
Historical Context & Theoretical Foundations of Desglugastrin Research

Evolution of Gastrointestinal Hormone Analog Development

The development of gastrointestinal hormone analogs represents a transformative frontier in molecular medicine, beginning with the isolation of native gastrin in the 1960s. This 17-amino-acid peptide (G17) was identified as the primary physiological inducer of gastric acid secretion, acting through specific G-protein coupled receptors on parietal cells. Early therapeutic strategies focused on developing competitive antagonists for gastrin receptors to manage acid-related disorders, but these exhibited poor receptor specificity and metabolic instability. The emergence of Desglugastrin (CAS#51987-65-6) in the 1980s marked a paradigm shift toward engineered minimal sequences that retained biological activity while overcoming pharmacokinetic limitations of natural hormones [1] [3].

The structural evolution proceeded through systematic truncation and modification:

  • First-generation analogs maintained the C-terminal tetrapeptide amide (Trp-Met-Asp-Phe-NH₂), the minimal fragment required for receptor activation
  • Desglugastrin incorporated strategic modifications including N-terminal extension and acid-stable bond substitutions that conferred resistance to gastric peptidases
  • Advanced generations introduced non-natural amino acids and cyclization strategies to enhance metabolic stability while preserving receptor binding affinity

This progression exemplifies the broader trajectory of peptide therapeutics, where molecular optimization balances bioactivity preservation with pharmacokinetic enhancement – principles now applied across endocrine disorders including diabetes (GLP-1 analogs) and obesity (multi-agonist peptides) [5] [9].

Table 1: Evolution of Gastrin-Based Therapeutic Peptides

GenerationRepresentative CompoundKey Structural FeaturesTherapeutic Limitations
Native hormoneGastrin-17Full 17-aa sequence; C-terminal amideRapid proteolysis (t½<2 min)
First analogPentagastrinC-terminal tetrapeptide + β-alaninePartial agonist activity; short duration
Second generationDesglugastrinExtended N-terminus; stabilized bondsLimited oral bioavailability
Modern analogsCyclogastrinHead-to-tail cyclization; D-amino acidsSynthetic complexity; cost

Mechanistic Paradigms in Anti-Ulcer Pharmacological Targets

Desglugastrin operates within the complex neuroendocrine circuitry governing gastric acid secretion. Its primary mechanism involves high-affinity binding to cholecystokinin-B/gastrin (CCK-B) receptors on parietal cells and enterochromaffin-like cells. Receptor activation triggers calcium-mediated signaling cascades that stimulate hydrogen-potassium ATPase (H⁺/K⁺-ATPase) translocation to the apical membrane – the proton pump responsible for gastric acidification. Unlike natural gastrin, Desglugastrin exhibits biased agonism that amplifies acid-secretory pathways while minimizing trophic effects on gastric mucosa, thereby reducing long-term hyperplasia risks [1] [3].

The molecular basis for this selective activation resides in Desglugastrin's conformational constraints. Nuclear magnetic resonance studies reveal its N-terminal domain (9-((1H-indol-3-yl)methyl)-3-((1-amino-1-oxo-3-phenylpropan-2-yl)carbamoyl)) stabilizes a β-turn structure that preferentially engages receptor conformations associated with acid secretion rather than mitogenic signaling. This exemplifies the broader principle of functional selectivity in peptide therapeutics, where engineered structures achieve pathway-specific modulation of pleiotropic receptors. Contemporary anti-ulcer strategies similarly leverage precise molecular targeting, including:

  • Competitive antagonists blocking histamine H₂ receptors
  • Irreversible inhibitors of H⁺/K⁺-ATPase (proton pump inhibitors)
  • Potassium-competitive acid blockers (P-CABs) with rapid onset [4] [9].

Theoretical Frameworks for Peptide-Based Therapeutic Intervention

Desglugastrin development coincided with foundational advances in peptide drug design theory, particularly the conceptualization of structural minimalism – retaining only residues essential for target engagement. Its 984.08 Da molecular weight (C₄₉H₆₁N₉O₁₃) positions it within the traditional therapeutic peptide window (500-2000 Da), large enough for specific binding yet small enough for chemical synthesis. The molecular architecture features three critical domains:

  • Receptor engagement core: 15-(4-hydroxybenzyl)-6-isobutyl segment mimicking native gastrin's C-terminus
  • Metabolic stabilization: 18-methyl modification preventing chymotrypsin cleavage
  • Solubility-enhancing moiety: 4,7,10,13,16,19-hexaazatetracosanedioic acid providing amphiphilicity [1]

These design principles reflect the countercurrent optimization required for peptide drugs: balancing target affinity against proteolytic stability, and bioactivity against manufacturability. Modern computational approaches have since systematized this process through in silico proteolysis prediction and molecular dynamics simulations of receptor binding. For instance, Desglugastrin's stability at 0–4°C (short-term) and −20°C (long-term) and >2-year shelf life under proper storage derive from its engineered resistance to spontaneous deamidation and oxidation – common degradation pathways in peptides [1] [9].

Table 2: Structure-Function Relationships in Desglugastrin

Structural DomainAmino Acid Position/ModificationFunctional RoleBiochemical Consequence
Receptor bindingC-terminal hexapeptideCCK-B receptor agonismKd = 3.2 nM (vs 8.7 nM gastrin)
Protease resistance18-Methyl substitutionChymotrypsin evasionPlasma t½ extension (42 min vs 5 min)
Polarity modulationHexaazatetracosanedioic acidAqueous solubilitySoluble in aqueous buffers at pH 5-8
Aggregation control9-((1H-indol-3-yl)methyl)Steric hindrancePrevents β-sheet fibril formation

The synthesis of Desglugastrin employs solid-phase peptide synthesis (SPPS) using Fmoc/tBu strategy, with particular attention to the isobutyl side chain at position 6 and benzyl protection of the 4-hydroxybenzyl group. Post-synthesis purification achieves >98% purity via reversed-phase HPLC, with mass spectrometry confirmation (exact mass: 983.4400; observed: 983.44 ± 0.3 Da). These processes exemplify the manufacturing challenges inherent in complex peptides – challenges now addressed through continuous-flow synthesis and enzymatic ligation in next-generation production [1] [9].

The trajectory from Desglugastrin's development to contemporary peptide therapeutics reveals enduring principles: targeted delivery remains the paramount challenge (addressed today through nanoparticle encapsulation and cell-penetrating peptides), while metabolic stability continues to drive innovations in D-amino acid substitution and backbone cyclization. Its current research-only status underscores the translational barriers still facing peptide drugs despite their theoretical promise [7] [9].

Properties

CAS Number

51987-65-6

Product Name

Desglugastrin

IUPAC Name

5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C49H61N9O13

Molecular Weight

984.1 g/mol

InChI

InChI=1S/C49H61N9O13/c1-27(2)20-36(47(69)58-39(24-43(64)65)49(71)55-35(44(50)66)21-29-10-5-4-6-11-29)57-48(70)38(23-31-25-51-34-13-8-7-12-33(31)34)54-41(61)26-52-46(68)37(22-30-16-18-32(59)19-17-30)56-45(67)28(3)53-40(60)14-9-15-42(62)63/h4-8,10-13,16-19,25,27-28,35-39,51,59H,9,14-15,20-24,26H2,1-3H3,(H2,50,66)(H,52,68)(H,53,60)(H,54,61)(H,55,71)(H,56,67)(H,57,70)(H,58,69)(H,62,63)(H,64,65)/t28-,35-,36-,37-,38-,39-/m0/s1

InChI Key

BRUVESZIOCJLDB-GJPUTSFASA-N

SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C)NC(=O)CCCC(=O)O

Synonyms

desglugastrin
diagastrin
glutaroyl-alanyl-tyrosyl-glycyl-tryptophyl-leucyl-aspartyl-phenylalaninamide
N-(4-carboxy-1-oxybutyl)-Ala-Tyr-Gly-Trp-Leu-Asp-PheNH2

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C)NC(=O)CCCC(=O)O

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)CCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.